molecular formula C10H12N2O3 B1606363 N-Isopropyl-3-nitrobenzamide CAS No. 50445-53-9

N-Isopropyl-3-nitrobenzamide

Cat. No. B1606363
CAS RN: 50445-53-9
M. Wt: 208.21 g/mol
InChI Key: LAZHBIZCDHGGKL-UHFFFAOYSA-N
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Description

“N-Isopropyl-3-nitrobenzamide” is a chemical compound with the molecular formula C10H12N2O3 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “N-Isopropyl-3-nitrobenzamide” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“N-Isopropyl-3-nitrobenzamide” is a solid at room temperature . It has a molecular weight of 208.22 .

Scientific Research Applications

Fluorescence Emission and Metal Ion Detection

Research on similar nitrobenzamide compounds, such as N-(methylthiazol-2-yl)nitrobenzamides, reveals their potential in fluorescence emission applications. For instance, specific isomers of these compounds show selective reduction in fluorescence emission upon interaction with certain metal ions like Cu²⁺ and Fe²⁺/³⁺. This property allows for the detection and differentiation of these ions, which is valuable in analytical chemistry and environmental monitoring. The study demonstrates the use of such compounds in detecting low concentrations of metal ions that are otherwise challenging to identify using conventional techniques (Phukan, Goswami, & Baruah, 2015).

Structural Formation and Hydrogen Bonding

Research into the isomeric forms of N-(iodophenyl)nitrobenzamides, which are structurally related to N-Isopropyl-3-nitrobenzamide, highlights their ability to form diverse three-dimensional framework structures through hydrogen bonding and other molecular interactions. These structural variations are significant in materials science and crystallography, offering insights into molecular assembly and the design of new materials (Wardell, Low, Skakle, & Glidewell, 2006).

Solubility and Pharmaceutical Applications

Studies on the solubility of nitrobenzamide derivatives in various solvents have been conducted, providing essential data for pharmaceutical formulation and drug delivery. Understanding solubility patterns in different solvents helps in optimizing the bioavailability and stability of pharmaceutical compounds. Such research is crucial for the development of effective drug formulations (Yuan et al., 2019).

Chemical Synthesis and Medicinal Chemistry

Nitrobenzamide compounds are involved in various chemical synthesis processes, which are fundamental in medicinal chemistry. For instance, studies have explored their use in the synthesis of complex organic compounds, such as quinazolin-4(3H)-ones. These processes have implications in the development of new drugs and therapeutic agents (Romero, Salazar, & López, 2013).

Antimicrobial and Antitubercular Activity

Nitrobenzamide derivatives have been investigated for their potential antimicrobial and antitubercular activities. The design and synthesis of novel nitrobenzamide derivatives reveal their efficacy against various bacterial strains, opening new directions for developing antimicrobial agents (Wang et al., 2019).

Safety and Hazards

“N-Isopropyl-3-nitrobenzamide” is considered hazardous. It may be harmful if swallowed and may cause eye irritation . It is recommended to use personal protective equipment and avoid dust formation when handling this compound .

properties

IUPAC Name

3-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZHBIZCDHGGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324381
Record name N-Isopropyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-3-nitrobenzamide

CAS RN

50445-53-9
Record name N-(1-Methylethyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50445-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406569
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050445539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50445-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isopropyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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